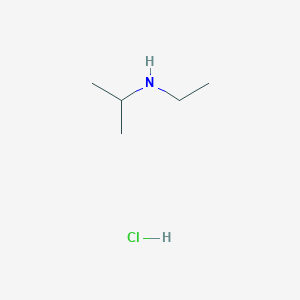

N-Ethylpropan-2-amine Hydrochloride

説明

BenchChem offers high-quality N-Ethylpropan-2-amine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethylpropan-2-amine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C5H14ClN |

|---|---|

分子量 |

123.62 g/mol |

IUPAC名 |

N-ethylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C5H13N.ClH/c1-4-6-5(2)3;/h5-6H,4H2,1-3H3;1H |

InChIキー |

XLZXAQOITBVJSE-UHFFFAOYSA-N |

正規SMILES |

CCNC(C)C.Cl |

製品の起源 |

United States |

Foundational & Exploratory

N-Ethylpropan-2-amine Hydrochloride: Chemical Properties, Mechanistic Role in Nitrosamine Impurities, and Analytical Workflows

Executive Summary

In modern pharmaceutical development, understanding the lifecycle of trace chemical entities is as critical as characterizing the active pharmaceutical ingredient (API) itself. N-Ethylpropan-2-amine hydrochloride (commonly known as N-ethylisopropylamine HCl) is an aliphatic secondary amine salt. While it can serve as a synthetic building block, its paramount relevance in contemporary drug development lies in its role as a highly reactive precursor to N-nitrosamine impurities [1]. Specifically, it is the direct precursor to N-nitroso-N-ethylisopropylamine (NEIPA), a potent mutagenic compound strictly regulated by global health authorities.

This technical guide synthesizes the physicochemical properties of this compound, the causality behind its formation in API synthesis, and field-proven, self-validating analytical protocols for its trace quantification.

Chemical Structure and Physicochemical Properties

The free base form, N-ethylisopropylamine, is a volatile liquid prone to evaporative loss, making it highly unreliable for quantitative analytical calibration. By converting the amine into its hydrochloride salt form, the compound is stabilized into a non-volatile, highly water-soluble crystalline solid[2]. This deliberate chemical conversion is a fundamental requirement for creating reliable, long-term reference materials in quality control laboratories.

Table 1: Physicochemical Properties of N-Ethylpropan-2-amine Hydrochloride

| Property | Value / Description |

| IUPAC Name | N-ethylpropan-2-amine hydrochloride |

| CAS Number | 153975-44-1 (HCl Salt)[2] / 19961-27-4 (Free Base)[3] |

| Molecular Formula | C5H14ClN |

| Molecular Weight | 123.63 g/mol [4] |

| Physical State | White crystalline solid[4] |

| Solubility | Highly soluble in water, methanol, and acetonitrile[2] |

| Primary Application | Analytical reference standard, isotopic tracer (GC-MS/LC-MS)[5] |

Mechanistic Role in Pharmaceutical Impurity Profiling

As an Application Scientist, I frequently encounter N-ethylisopropylamine not as an intentional reagent, but as a critical synthesis carryover. Its presence in drug manufacturing pipelines is deeply tied to the use of N,N-diisopropylethylamine (DIPEA) , a ubiquitous non-nucleophilic base used in API synthesis[6].

The Causality of Nitrosamine Formation

During the industrial synthesis of DIPEA, incomplete alkylation or dealkylation side-reactions can leave trace amounts of the secondary amine, N-ethylisopropylamine, within the bulk DIPEA solvent[6].

When this compromised DIPEA is used in the synthesis of "sartan" drugs (e.g., Valsartan), it introduces a severe risk factor[3]. The synthesis of the tetrazole ring in sartans relies on sodium azide. To safely quench the highly toxic and explosive unreacted azide at the end of the reaction, manufacturers add sodium nitrite (NaNO2) under acidic conditions[1].

The Chemical Consequence:

-

Under acidic conditions, the nitrite ion (

) protonates to form nitrous acid ( -

The

ion acts as a powerful nitrosating agent. -

It rapidly attacks the nucleophilic nitrogen of the trace N-ethylisopropylamine impurity, covalently binding to form the mutagenic N-nitroso-N-ethylisopropylamine (NEIPA) [1].

Caption: Chemical pathway illustrating the formation of mutagenic NEIPA from DIPEA impurities.

Analytical Workflows & Self-Validating Protocols

To ensure regulatory compliance, drug development professionals must quantify both the precursor amine and the resulting nitrosamine at parts-per-billion (ppb) levels. Direct analysis of APIs for trace amines is heavily compromised by matrix effects (ion suppression during mass spectrometry).

To counteract this, we employ a self-validating isotopic dilution protocol . By utilizing N-Ethylpropan-2-amine-d5 hydrochloride [5] as an internal standard, any signal suppression caused by the API matrix affects the target and the standard equally, mathematically canceling out the error during quantification.

Step-by-Step LC-MS/MS Methodology

1. Standard Preparation: Prepare a primary stock solution of N-Ethylpropan-2-amine Hydrochloride (CAS 153975-44-1) at 1.0 mg/mL in LC-MS grade methanol. Prepare the deuterated internal standard (d5-isotope) identically.

2. Matrix Extraction (The Causality of Solvent Choice): Weigh 100 mg of the API (e.g., Valsartan) into a centrifuge tube. Add 1.0 mL of a Methanol:Water (20:80 v/v) extraction solvent. Why 20:80? Sartan APIs are highly lipophilic and will largely precipitate in high-aqueous environments. Conversely, the amine hydrochloride is highly polar and remains completely dissolved. This selective dissolution prevents the bulk API from overloading the UHPLC column.

3. Isotope Spiking: Spike the sample with 10 µL of a 100 ng/mL N-Ethylpropan-2-amine-d5 HCl solution[5]. Vortex vigorously for 2 minutes and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated API.

4. Chromatographic Separation:

Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Utilize a mobile phase gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

Why Formic Acid? The acidic modifier ensures the amine remains fully protonated (

5. Mass Spectrometry (MRM Detection): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to isolate specific precursor-to-product ion transitions:

-

Target Amine: m/z 88.1 → 46.1

-

Deuterated Standard: m/z 93.1 → 51.1

Caption: Step-by-step LC-MS/MS analytical workflow for trace quantification of N-ethylisopropylamine.

Regulatory Implications & Mitigation Strategies

The detection of N-ethylisopropylamine in a manufacturing pipeline is a leading indicator of nitrosamine risk. To mitigate this, pharmaceutical manufacturers must implement rigorous vendor qualification for DIPEA, enforcing strict limits on secondary amine impurities (< 0.05%). Furthermore, process chemists are increasingly moving away from sodium nitrite quenching[1], replacing it with alternative azide-destruction reagents (such as ascorbic acid or sulfamic acid) that do not generate the reactive nitrosonium ion, thereby cutting off the nitrosation pathway entirely.

References

- CymitQuimica. "CAS 153975-44-1: N-ethylpropan-2-amine hydrochloride." cymitquimica.com.

- Benchchem. "N-Ethylpropan-2-amine Hydrochloride." benchchem.com.

- MedChemExpress. "N-Ethylpropan-2-amine-d5 hydrochloride | Stable Isotope." medchemexpress.com.

- ACS Publications. "Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices." Chemical Research in Toxicology, 2024.

- Clearsynth. "N-Ethylisopropylamine | CAS No. 19961-27-4." clearsynth.com.

- Pharmika India Pvt Ltd. "Pharmaceutical Raw Materials/Chemicals." pharmika.co.in.

Sources

An In-depth Technical Guide to the Physical Properties of N-Ethylisopropylamine Hydrochloride

This technical guide provides a comprehensive overview of the core physical properties of N-Ethylisopropylamine Hydrochloride (CAS RN: Not available for the salt, free base: 19961-27-4). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for applications in synthesis, formulation, and quality control.

Introduction

N-Ethylisopropylamine is a secondary amine that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds. The hydrochloride salt of this amine, N-Ethylisopropylamine HCl, is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media compared to the free base. A thorough understanding of its physical properties is paramount for its effective application and for ensuring the reproducibility and quality of downstream processes.

This guide will delve into the key physicochemical parameters of N-Ethylisopropylamine HCl, providing both reported and predicted data, alongside methodologies for their experimental determination.

Molecular Structure and Properties

The conversion of the free base to its hydrochloride salt is a fundamental acid-base reaction. This process is crucial for understanding the subsequent physical properties.

Caption: Formation of N-Ethylisopropylamine HCl.

Table 1: Core Molecular and Physical Properties

| Property | Value (Free Base) | Value (HCl Salt) | Source/Method |

| Molecular Formula | C₅H₁₃N | C₅H₁₄ClN | - |

| Molecular Weight | 87.16 g/mol | 123.62 g/mol | Calculated |

| Appearance | Clear, colorless liquid | White to off-white crystalline solid (Predicted) | General knowledge of amine salts |

| Melting Point | -75 °C (estimate) | Not available (Expected to be significantly higher than the free base) | [1][2] |

| Boiling Point | 71-73 °C | Not applicable (decomposes) | [1] |

| Density | 0.72 g/mL at 25 °C | Not available | |

| pKa (of the corresponding ammonium ion) | 10.76 ± 0.19 (Predicted) | 10.76 ± 0.19 (Predicted) | [1] |

Solubility Profile

The conversion of N-Ethylisopropylamine to its hydrochloride salt drastically alters its solubility characteristics. While the free base exhibits some solubility in organic solvents, the ionic nature of the hydrochloride salt renders it more soluble in polar solvents, particularly water.

Table 2: Predicted Solubility of N-Ethylisopropylamine HCl

| Solvent | Predicted Solubility | Rationale |

| Water | High | As an ionic salt, it readily dissolves in polar protic solvents like water through ion-dipole interactions.[3] |

| Methanol/Ethanol | Soluble | Lower alcohols can solvate the ions, though likely to a lesser extent than water. |

| Dichloromethane | Sparingly soluble to insoluble | The nonpolar nature of this solvent makes it a poor solvent for ionic salts. |

| Hexane/Toluene | Insoluble | Non-polar solvents are unable to effectively solvate the charged species. |

Experimental Protocol: Isothermal Solubility Determination

A standard method to experimentally determine the solubility of N-Ethylisopropylamine HCl is the isothermal equilibrium method.

-

Preparation of Saturated Solutions: Add an excess of N-Ethylisopropylamine HCl to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved N-Ethylisopropylamine HCl in the filtrate using a validated analytical technique, such as HPLC-UV or a titrimetric method.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and any dilution factors.

Caption: Isothermal solubility determination workflow.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of N-Ethylisopropylamine HCl.

Infrared (IR) Spectroscopy

The formation of the hydrochloride salt from the free base leads to characteristic changes in the IR spectrum. The most notable change is the appearance of a broad absorption band in the 2400-3000 cm⁻¹ region, which is indicative of the N-H⁺ stretching vibration in the ammonium salt. The N-H bend of the secondary amine in the free base (around 1580-1650 cm⁻¹) may shift or change in intensity upon protonation.

Table 3: Key Predicted IR Absorption Bands for N-Ethylisopropylamine HCl

| Wavenumber (cm⁻¹) | Assignment |

| ~2970-2850 | C-H stretching |

| ~2400-3000 (broad) | N-H⁺ stretching |

| ~1600 | N-H⁺ bending |

| ~1470-1370 | C-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the nitrogen atom in N-Ethylisopropylamine to form the HCl salt results in a downfield shift of the protons on the carbons adjacent to the nitrogen due to the increased electron-withdrawing effect of the positively charged nitrogen. The N-H proton will also be observable and will likely appear as a broad singlet.

Table 4: Predicted ¹H NMR Chemical Shifts for N-Ethylisopropylamine HCl

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH(CH₃)₂ | ~3.0-3.5 | Septet |

| -CH₂CH₃ | ~2.8-3.2 | Quartet |

| -CH(CH₃)₂ | ~1.2-1.5 | Doublet |

| -CH₂CH₃ | ~1.1-1.4 | Triplet |

| -N⁺H₂- | Variable (broad) | Singlet |

Table 5: Predicted ¹³C NMR Chemical Shifts for N-Ethylisopropylamine HCl

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H(CH₃)₂ | ~50-55 |

| -C H₂CH₃ | ~40-45 |

| -CH(C H₃)₂ | ~18-22 |

| -CH₂C H₃ | ~12-16 |

Thermal Analysis

Differential Scanning Calorimetry (DSC) is a key technique for determining the melting point and assessing the thermal stability of N-Ethylisopropylamine HCl. As a crystalline solid, the hydrochloride salt is expected to exhibit a sharp endothermic peak corresponding to its melting point.

Experimental Protocol: Melting Point Determination by DSC

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of N-Ethylisopropylamine HCl into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Sources

Solubility of N-Ethylpropan-2-amine Hydrochloride in water vs ethanol

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of N-Ethylpropan-2-amine Hydrochloride (CAS 153975-44-1), a secondary amine salt critical in pharmaceutical synthesis and agrochemical intermediate production.

While the free base (N-Ethylisopropylamine) is a volatile liquid, the hydrochloride salt is a stable crystalline solid. The core distinction in its processing lies in the differential solubility between water and ethanol . This guide details the thermodynamic basis for these differences and provides self-validating protocols for solubility determination and purification via recrystallization.

Physicochemical Profile & Structural Analysis

Understanding the solubility behavior requires analyzing the molecular interactions of the solute.

-

Synonyms: N-Ethylisopropylamine HCl; N-Ethyl-2-propanamine hydrochloride.

-

CAS Number: 153975-44-1

-

Molecular Formula:

-

Molecular Weight: 123.62 g/mol

Structural Drivers of Solubility

-

Ionic Character: The protonated nitrogen (

) and chloride counter-ion ( -

Alkyl Shielding: The isopropyl and ethyl groups provide steric bulk and lipophilicity. Unlike smaller amines (e.g., methylamine), these alkyl chains disrupt the water structure, slightly reducing the entropic gain of dissolution in water compared to lower homologs, but the ionic headgroup dominates.

Solubility Analysis: Water vs. Ethanol

The solubility difference between water and ethanol is the primary lever for process optimization (extraction and purification).

Solubility in Water (The "High" Baseline)

-

Mechanism: Water (

) effectively screens the electrostatic attraction between the ammonium cation and chloride anion. It forms strong hydrogen bonds with the ammonium protons ( -

Observation: The salt is highly soluble in water (> 100 g/L estimated based on diethylamine HCl analogs).

-

Process Implication: Water is excellent for dissolving crude reaction mixtures but poor for crystallizing the product (yield loss is too high due to high solubility even at

).

Solubility in Ethanol (The "Tunable" Medium)

-

Mechanism: Ethanol (

) is less polar than water. While it can solvate the ions, the lower dielectric constant means ion-pairing is more significant. The ethyl/isopropyl chains of the amine interact favorably with the ethyl group of ethanol (Van der Waals forces). -

Observation: The salt is soluble in ethanol, but significantly less so than in water. Crucially, the solubility often exhibits a steep temperature dependence (moderate at

, high at -

Process Implication: Ethanol is the preferred solvent for recrystallization , often requiring an anti-solvent (e.g., Diethyl Ether or Heptane) to maximize recovery.

Comparative Data (Analogous Amine Salts)

Since specific curves for CAS 153975-44-1 are proprietary, we utilize structural analogs to bound expectations.

| Property | Water ( | Ethanol ( | Chloroform ( | Diethyl Ether ( |

| Dielectric Constant | 80.1 | 24.5 | 4.8 | 4.3 |

| Solubility Prediction | Very High (>1000 mg/mL) | High (~100-300 mg/mL) | Moderate | Insoluble (<1 mg/mL) |

| Primary Interaction | Ion-Dipole / H-Bond | H-Bond / Lipophilic | Dipole-Dipole | Induced Dipole |

| Process Role | Extraction / Washing | Recrystallization Solvent | Partitioning | Anti-Solvent |

Experimental Methodologies

Protocol A: Gravimetric Solubility Determination

Objective: To generate a precise solubility curve for your specific lot of material.

Reagents:

-

N-Ethylpropan-2-amine HCl (Dry, pulverized)

-

Solvents: HPLC Grade Water, Absolute Ethanol.

Workflow:

-

Saturation: Add excess solid to 10 mL of solvent in a sealed vial.

-

Equilibration: Stir at fixed temperature (

) for 24 hours. -

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-warmed if testing elevated temps).

-

Drying: Pipette exactly 1.0 mL of filtrate into a tared weighing dish. Evaporate solvent (vacuum oven at

). -

Calculation:

Figure 1: Gravimetric solubility determination workflow.

Protocol B: Purification via Anti-Solvent Recrystallization

Objective: Purify crude N-Ethylpropan-2-amine HCl using the Ethanol/Anti-solvent difference.

Rationale: Single-solvent recrystallization from ethanol may result in low yield if the compound remains too soluble at cold temperatures. Adding a non-polar anti-solvent (Ethyl Acetate or Heptane) forces the salt out of solution selectively, leaving impurities dissolved.

Step-by-Step:

-

Dissolution: Dissolve 10 g of crude salt in the minimum volume of boiling Absolute Ethanol (approx. 30-50 mL).

-

Hot Filtration: If insoluble particulates are present, filter rapidly while hot.

-

Nucleation: Remove from heat. While still warm, add the Anti-Solvent (e.g., Ethyl Acetate) dropwise until a faint turbidity (cloudiness) persists.

-

Clearing: Add 1-2 mL of Ethanol to clear the solution.

-

Crystallization: Allow to cool slowly to room temperature, then refrigerate at

for 4 hours. -

Collection: Filter crystals via vacuum filtration. Wash with cold 1:1 Ethanol/Anti-solvent mixture.

Figure 2: Anti-solvent recrystallization logic flow.

Process Safety & Handling

-

Hygroscopicity: Amine hydrochlorides are often hygroscopic.[4] Exposure to moist air will cause the solid to clump or deliquesce (turn into a liquid solution).

-

Control: Store in a desiccator or tightly sealed container under inert gas (Nitrogen/Argon).

-

-

Corrosivity: While less volatile than the free base, the salt can be irritating to mucous membranes. Use standard PPE (gloves, goggles, fume hood).

Conclusion

For N-Ethylpropan-2-amine Hydrochloride , water is a solvent of convenience (for cleaning or biphasic extraction), while ethanol is the solvent of purification.

-

Use Water when you need to dissolve the salt completely to extract organic impurities away from it (using an immiscible organic phase like DCM).

-

Use Ethanol (plus an anti-solvent) when you need to crystallize the salt to high purity.

References

-

CymitQuimica. N-ethylpropan-2-amine hydrochloride - CAS 153975-44-1 Product Data. Retrieved from

-

PubChem. Diethylamine Hydrochloride (Analogous Compound Data).[5] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. Isopropylamine Hydrochloride (Homolog Data). Retrieved from

-

Massachusetts Institute of Technology (MIT). Recrystallization Guide - Two-Solvent Methods. MIT OpenCourseWare. Retrieved from

Sources

- 1. lookchem.com [lookchem.com]

- 2. 36340-89-3|N-Ethyl-N-isopropylpropan-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 3. CAS 153975-44-1: N-ethylpropan-2-amine hydrochloride [cymitquimica.com]

- 4. Diethylamine hydrochloride | 660-68-4 [chemicalbook.com]

- 5. Diethylamine hydrochloride, 99%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

Safety Data Sheet (SDS) key hazards for N-Ethylpropan-2-amine HCl

The following technical guide details the safety, handling, and hazard profile of N-Ethylpropan-2-amine Hydrochloride .

CAS Registry Number: 153975-44-1 (HCl Salt) | Free Base CAS: 19961-27-4

Chemical Formula: C

Executive Summary: The Salt vs. Base Paradigm

In drug development and organic synthesis, N-Ethylpropan-2-amine Hydrochloride serves as a stable, solid-state source of the secondary amine N-ethylisopropylamine. While the free base is a volatile, flammable, and corrosive liquid, the hydrochloride salt presents a distinct hazard profile characterized by hygroscopicity , dust inhalation risks , and pH-dependent reactivity .

This guide moves beyond standard SDS boilerplate text to address the specific operational risks encountered when handling this amine salt in a research environment. The primary safety objective is to prevent the inadvertent liberation of the free base during handling and to manage the ocular and respiratory irritation potential of the salt dust.

Physicochemical Identity & Hazard Analysis[1][2][3][4][5]

Comparative Properties Table

Understanding the physical shift from base to salt is critical for selecting the correct engineering controls.

| Property | Free Base (N-Ethylisopropylamine) | Hydrochloride Salt (The Target) | Operational Implication |

| State | Liquid | Crystalline Solid | Salt eliminates vapor flammability risk but introduces dust hazards. |

| Volatility | High (Vapor pressure ~116 mmHg @ 25°C) | Negligible (Non-volatile) | Inhalation risk shifts from vapor (base) to particulate (salt). |

| pH (aq) | Strongly Alkaline (>12) | Weakly Acidic to Neutral (5–7) | Salt is less corrosive to skin but causes severe irritation to mucous membranes. |

| Hygroscopicity | Low | High | Requires storage in desiccators; weighing errors common if exposed to humidity. |

| Stability | Oxidizes slowly in air | Stable | Preferred form for long-term storage. |

GHS Hazard Classification (29 CFR 1910.1200)

While less aggressive than the free base, the HCl salt is a potent irritant.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements (Selected):

Mechanistic Toxicology & Risk Assessment

The "Liberation" Hazard

The most overlooked hazard with amine salts is the in-situ generation of the free base .

-

Mechanism: When N-Ethylpropan-2-amine HCl is added to a reaction mixture containing a base (e.g., TEA, NaOH, Carbonate), the HCl is stripped, instantly releasing free N-Ethylisopropylamine.

-

Risk: If this occurs in an open vessel or during an exothermic quench, the researcher may be exposed to a sudden plume of flammable, corrosive amine vapor.

-

Control: Always perform neutralization steps (salt-breaking) within a functioning fume hood and add the base slowly to control exotherms.

Ocular & Respiratory Irritation

Amine salts are essentially "packaged" acids/bases. Upon contact with the moisture of the eye or respiratory tract, the salt dissociates. The high ionic strength and local pH deviation cause immediate protein denaturation and irritation.

-

Acute Effect: Redness, tearing, and coughing.

-

Chronic Effect: Repeated inhalation of dust can lead to sensitization or chronic bronchitis-like symptoms.

Operational Protocols

Workflow: Safe Handling & Weighing

This protocol mitigates the risk of dust inhalation and moisture absorption.

Figure 1: Safe handling workflow emphasizing containment within the fume hood during the critical weighing phase.

Step-by-Step Methodology:

-

Preparation: Don standard PPE (Lab coat, safety glasses, nitrile gloves). Ensure the fume hood is operating at proper face velocity (avg 100 fpm).

-

Container Transfer: Remove the container from the desiccator. Inspect the cap for salt crusting (which can cause friction/binding).

-

Weighing:

-

Best Practice: Place the receiving flask/vial inside the balance draft shield if possible, or use a weighing boat.

-

Static Control: Use an anti-static gun if the powder is flying; amine salts are prone to static charge.

-

Technique: Use a spatula; do not pour.

-

-

Dissolution: Add solvent to the solid. Do not add solid to a boiling solvent to prevent "bumping" and dust dispersal.

-

Cleanup: Wipe the balance area with a wet paper towel (water solubilizes the salt immediately) to prevent invisible dust accumulation.

Emergency Response Logic

In the event of exposure, immediate action is required to minimize tissue damage.

Figure 2: Decision tree for immediate emergency response following exposure.

Storage and Incompatibility

To maintain chemical integrity and safety:

-

Hygroscopicity: The HCl salt will absorb atmospheric moisture, turning into a sticky gum that is difficult to handle and weigh accurately. Store in a desiccator or a tightly sealed container with parafilm.

-

Incompatibilities:

-

Strong Oxidizers: Potential for fire or explosion.

-

Strong Bases: Liberates the flammable/corrosive free amine.

-

Acid Chlorides/Anhydrides: Will react violently if the free amine is liberated or if residual moisture is present.

-

References

-

PubChem. (2024). Compound Summary: N-Ethylisopropylamine.[7][8][9] National Library of Medicine. Retrieved from [Link]

(Note: While specific toxicological data for the HCl salt is limited in public databases, the hazard profile is derived from the established properties of secondary amine salts and the parent free base, adhering to the "Read-Across" principle in toxicology.)

Sources

- 1. fishersci.com [fishersci.com]

- 2. gelest.com [gelest.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. asisscientific.com.au [asisscientific.com.au]

- 5. stonhard.ca [stonhard.ca]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. chembk.com [chembk.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. scbt.com [scbt.com]

Molecular weight and formula calculation for N-Ethylpropan-2-amine HCl

An In-Depth Technical Guide to the Molecular Weight and Formula Calculation of N-Ethylpropan-2-amine HCl

This guide provides a comprehensive technical overview of N-Ethylpropan-2-amine hydrochloride, a compound of interest in pharmaceutical development and organic synthesis. We will delve into the fundamental principles of its molecular formula derivation, the precise calculation of its molecular weight, and the empirical methods for its verification. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's core chemical properties.

Introduction to N-Ethylpropan-2-amine Hydrochloride

N-Ethylpropan-2-amine hydrochloride, also known as N-ethylisopropylamine hydrochloride, is the salt form of the secondary amine N-Ethylpropan-2-amine.[1][2] The parent compound is a derivative of propan-2-amine where an ethyl group is substituted on the nitrogen atom.[1] The formation of the hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the stability and aqueous solubility of amine-containing compounds, which facilitates their handling and formulation.[1][3] In its solid state, N-Ethylpropan-2-amine HCl typically appears as a white crystalline solid.[1] Its utility is primarily as a chemical intermediate and a versatile building block in the synthesis of more complex molecules.[1][3]

Part 1: Theoretical Determination of Molecular Formula and Weight

The foundation of understanding any chemical entity lies in its molecular formula and weight. This section details the logical derivation of these properties for N-Ethylpropan-2-amine HCl.

Derivation of the Chemical Structure and Formula

The systematic name, N-Ethylpropan-2-amine, dictates the structure.

-

"Propan-2-amine" indicates a three-carbon propane chain with an amine group (-NH₂) attached to the second carbon. This is also commonly known as isopropylamine.

-

"N-Ethyl" signifies that one hydrogen atom on the nitrogen of the amine group is replaced by an ethyl group (-CH₂CH₃).

Combining these parts gives the structure of the free base, N-Ethylpropan-2-amine. To form the hydrochloride salt, the basic nitrogen atom of the amine accepts a proton (H⁺) from hydrochloric acid (HCl), forming a positively charged ammonium ion, which is then associated with the chloride anion (Cl⁻).

The molecular formula for the free base (N-Ethylpropan-2-amine) is C₅H₁₃N.[2][4][5][6] The addition of one molecule of HCl results in the final molecular formula for the hydrochloride salt: C₅H₁₄ClN .[1]

Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of each atom in the molecular formula (C₅H₁₄ClN). Using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC):

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Chlorine (Cl): 35.453 u

-

Nitrogen (N): 14.007 u

The calculation is as follows: MW = (5 × 12.011) + (14 × 1.008) + (1 × 35.453) + (1 × 14.007) MW = 60.055 + 14.112 + 35.453 + 14.007 MW = 123.627 u ( g/mol )

This calculated molecular weight is a critical parameter for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and for the interpretation of analytical data.

Part 2: Experimental Verification of Molecular Identity

While theoretical calculations are fundamental, empirical verification is essential for confirming the identity and purity of a compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for accurately determining the mass of a molecule.

The Principle of Mass Spectrometry

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For N-Ethylpropan-2-amine HCl, the molecule of interest is the protonated free base, [C₅H₁₃N + H]⁺, which has the formula [C₅H₁₄N]⁺. The chloride ion is not typically observed in positive-ion mode mass spectrometry. HRMS can measure the m/z to several decimal places, allowing for the unambiguous determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for the analysis of N-Ethylpropan-2-amine HCl using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Objective: To confirm the elemental composition of N-Ethylpropan-2-amine HCl by accurate mass measurement.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of N-Ethylpropan-2-amine HCl.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution of ~1 mg/mL.[7]

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase (typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate protonation).

-

-

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer (e.g., Thermo Fisher Q Exactive™ or Waters SYNAPT™).

-

Ionization Mode: Positive Electrospray Ionization (ESI+). This is chosen because the amine is basic and readily accepts a proton.

-

Infusion: The prepared sample is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analyzer Settings:

-

Set the instrument to acquire data in a full scan mode over a relevant m/z range (e.g., m/z 50-500).

-

Resolution: Set to a high value (e.g., >70,000) to ensure accurate mass measurement.

-

-

Data Acquisition: Acquire data for several minutes to obtain a stable signal and an averaged spectrum with high mass accuracy.

-

-

Data Analysis and Interpretation:

-

Expected Ion: The primary ion expected is the protonated molecule, [M+H]⁺, where M is the free base (C₅H₁₃N). The theoretical exact mass of the [C₅H₁₄N]⁺ ion is calculated using monoisotopic masses:

-

C (¹²C): 12.000000

-

H (¹H): 1.007825

-

N (¹⁴N): 14.003074

-

Exact Mass = (5 × 12.000000) + (14 × 1.007825) + (1 × 14.003074) = 88.112624

-

-

Mass Spectrum Analysis: Identify the most abundant peak in the spectrum corresponding to the expected m/z of ~88.11.

-

Confirmation: The experimentally measured mass should be within a narrow tolerance (typically < 5 ppm) of the theoretical exact mass. The instrument software can be used to calculate the elemental composition from the measured accurate mass, which should confirm C₅H₁₄N.

-

Workflow for Molecular Weight Verification

The following diagram illustrates the logical flow from theoretical calculation to experimental confirmation.

Caption: Workflow for the determination and confirmation of the molecular weight of N-Ethylpropan-2-amine HCl.

Part 3: Data Summary and Safety Considerations

For ease of reference, the core physicochemical properties are summarized below.

| Property | Value | Source |

| Synonyms | N-ethyl-2-propanamine hydrochloride, N-ethylisopropylamine hydrochloride | [1] |

| Molecular Formula | C₅H₁₄ClN | [1] |

| Molecular Weight | 123.63 g/mol | Calculated |

| CAS Number | 153975-44-1 | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

Safety and Handling

As with all amine compounds, N-Ethylpropan-2-amine HCl should be handled with care in a well-ventilated area.[8] It may cause irritation to the skin, eyes, and respiratory system.[1][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[9] For detailed handling and disposal information, users must consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

Conclusion

This guide has detailed the systematic approach to determining the molecular formula and weight of N-Ethylpropan-2-amine hydrochloride. By integrating theoretical calculations with robust experimental verification via high-resolution mass spectrometry, researchers can establish the identity of this compound with a high degree of confidence. This foundational knowledge is paramount for its application in further research and development activities.

References

-

N-ethylpropan-2-amine, CAS No. 19961-27-4. iChemical. [Link]

-

N-ethylpropan-2-amine. Stenutz. [Link]

-

2-Propanamine, N-ethyl-. NIST WebBook. [Link]

Sources

- 1. CAS 153975-44-1: N-ethylpropan-2-amine hydrochloride [cymitquimica.com]

- 2. N-ethylpropan-2-amine, CAS No. 19961-27-4 - iChemical [ichemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. N-ethylpropan-2-amine [stenutz.eu]

- 6. 2-Propanamine, N-ethyl- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Melting point range of pure N-Ethylpropan-2-amine Hydrochloride

Title: Thermal Characterization and Melting Point Range Determination of Pure N-Ethylpropan-2-amine Hydrochloride

Introduction & Mechanistic Overview

N-Ethylpropan-2-amine hydrochloride (CAS 153975-44-1), frequently referred to as N-ethylisopropylamine hydrochloride, is a critical secondary amine salt utilized extensively as a building block in pharmaceutical synthesis and as a reference standard in analytical chemistry[1]. While its free base counterpart (CAS 19961-27-4) is a volatile liquid at standard room temperature, the hydrochloride salt manifests as a highly stable, white crystalline solid[1],[2].

As a Senior Application Scientist, it is vital to understand the causality behind its physical state. The phase transition (melting) of this compound is governed strictly by its crystal lattice energy. The protonated secondary amine (

Physicochemical Properties

To establish a baseline for thermal analysis, the fundamental properties of the compound and its free base are summarized below:

| Property | Free Base (N-Ethylisopropylamine) | Hydrochloride Salt |

| CAS Number | 19961-27-4 | 153975-44-1 |

| Molecular Formula | ||

| Molecular Weight | 87.16 g/mol | 123.62 g/mol |

| Physical State | Liquid | White crystalline solid |

| Melting Point | -75 °C (Estimate) | Determined via DSC/Capillary |

| Boiling Point | 71–73 °C | N/A (Decomposes prior to boiling) |

Data synthesized from chemical property databases and certified reference materials[1],[2].

Causality in Thermal Analysis: Why Methodology Matters

In drug development and materials science, the "melting point" of an amine hydrochloride is rarely a single absolute number; rather, it is a range dictated by the purity of the crystal lattice and the analytical technique employed.

Amine hydrochlorides are inherently hygroscopic. The presence of occluded water molecules within the crystal lattice or surface moisture acts as a plasticizer. This causes freezing point depression, which artificially broadens the melting range and shifts the onset temperature downward. Therefore, thermal characterization must be treated as a self-validating system : rigorous moisture analysis must always precede melting point determination to ensure the data reflects the pure lattice energy, not a solvent-compromised mixture.

Experimental Protocols for Melting Point Determination

To accurately determine the melting point range of pure N-Ethylpropan-2-amine hydrochloride, two orthogonal methods must be employed.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the absolute melting onset and enthalpy of fusion, heavily utilized in rigorous quality assurance standards (e.g., ISO Guide 34)[3].

-

Sample Preparation: Dry the N-Ethylpropan-2-amine HCl sample in a vacuum desiccator over

for 24 hours. Verify that the moisture content is <0.2% via Karl Fischer titration. -

Crucible Loading: Accurately weigh 2.0 to 3.0 mg of the dried sample into an aluminum DSC pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows the release of any volatile degradants, preventing internal pressure build-up that could skew the endothermic peak.

-

Purge Gas: Establish a dry Nitrogen (

) purge at 50 mL/min. Causality: Nitrogen prevents the oxidative degradation of the amine at elevated temperatures, ensuring the endotherm represents pure melting rather than decomposition. -

Thermal Program (Based on SOP 06-038 standards): Equilibrate the furnace at 25 °C. Ramp the temperature at a rate of 10 °C/min up to 50 °C below the expected melting point, then reduce the ramp rate to a precise 2 °C/min[4].

-

Data Analysis: Calculate the extrapolated onset temperature (

) and the peak temperature (

Protocol B: Capillary Melting Point (Pharmacopeial Method)

-

Capillary Loading: Pulverize the dried sample into a fine powder using an agate mortar. Load the powder into a glass capillary tube to a depth of 2–3 mm. Tap the tube to ensure tight packing. Causality: Loose packing causes poor thermal conductivity, leading to an artificially broad melting range.

-

Heating Profile: Insert the capillary into the melting point apparatus. Heat rapidly to about 15 °C below the anticipated melting point.

-

Precision Heating: Reduce the heating rate to exactly 1 °C/min. Causality: A slow heating rate ensures thermal equilibrium between the heating block, the glass capillary, and the sample, preventing thermal lag.

-

Observation: Record the temperature at which the first drop of liquid appears (solidus) and the temperature at which the entire mass is liquefied (liquidus).

Workflow Visualization

Caption: Analytical workflow for the thermal characterization and melting point validation of amine hydrochlorides.

Interpretation of Results and Scientific Grounding

When highly pure, N-Ethylpropan-2-amine hydrochloride will exhibit a sharp melting point range (typically spanning no more than 1.5 to 2.0 °C). If the DSC thermogram shows a broadened endothermic peak or a pre-melt endotherm, this is indicative of polymorphic transitions or the presence of impurities (such as unreacted starting materials or regioisomers). Reference materials produced under ISO Guide 34 standards utilize these exact absolute methods to certify purity and thermal properties[3].

Conclusion

The accurate determination of the melting point range for N-Ethylpropan-2-amine hydrochloride relies heavily on mitigating hygroscopicity and ensuring thermal equilibrium during analysis. By coupling macroscopic visual methods (capillary) with thermodynamic profiling (DSC), researchers can establish a self-validating system that guarantees the scientific integrity of the compound's characterization.

References

-

Title: N-Ethyl-N-isopropylamine - Physico-chemical Properties Source: ChemBK URL: [Link]

Sources

Technical Guide: N-Ethylpropan-2-amine (Free Base vs. Hydrochloride Salt)

This guide details the technical distinctions between N-Ethylpropan-2-amine (N-ethylisopropylamine) in its free base form versus its hydrochloride salt. It is designed for researchers requiring precise physicochemical data and handling protocols for drug development and organic synthesis.

Executive Summary

N-Ethylpropan-2-amine is a secondary amine intermediate used in the synthesis of pharmaceutical agents (e.g., carbonic anhydrase inhibitors) and functionalized polymers.

-

The Free Base is a volatile, nucleophilic liquid used directly in alkylation and acylation reactions.

-

The Hydrochloride Salt is a stable, crystalline solid used for long-term storage, precise stoichiometric weighing, and aqueous solubility enhancement.

Selecting the correct form is critical: the free base is required for nucleophilic attack, while the salt prevents oxidation and volatilization during storage.

Chemical Identity & Physicochemical Comparison[1][2][3][4][5]

The fundamental difference lies in the protonation state of the nitrogen atom, which dictates the physical state and reactivity profile.

| Feature | Free Base | Hydrochloride Salt |

| IUPAC Name | N-Ethylpropan-2-amine | N-Ethylpropan-2-aminium chloride |

| Common Name | N-Ethylisopropylamine | N-Ethylisopropylamine HCl |

| CAS Number | 19961-27-4 | 153975-44-1 |

| Formula | C | C |

| Molecular Weight | 87.16 g/mol | 123.63 g/mol |

| Physical State | Colorless to light yellow Liquid | White Crystalline Solid |

| Melting/Boiling Point | BP: 71–73 °C | MP: 165–173 °C (DSC) |

| Density | 0.72 g/mL | N/A (Solid) |

| Solubility | Miscible in organic solvents (DCM, Ether); Moderate in water.[1] | Highly soluble in Water, Methanol; Insoluble in non-polar organics. |

| pKa (Conj. Acid) | ~10.76 | N/A (Already protonated) |

Functional Reactivity & Applications

Free Base: The Nucleophile

The free base possesses a lone pair of electrons on the nitrogen, making it a nucleophile. It is the active species in:

-

Urea Formation: Reacting with isocyanates to form ureido benzenesulfonamides (carbonic anhydrase inhibitors).

-

Alkylation: Reacting with alkyl halides to form tertiary amines.

-

Differentiation from DIPEA: Unlike Diisopropylethylamine (DIPEA/Hünig's Base), which is sterically hindered and acts only as a proton scavenger, N-Ethylisopropylamine is a nucleophilic secondary amine and will attack electrophiles.

Hydrochloride Salt: The Stable Precursor

The salt form masks the nitrogen lone pair, rendering it non-nucleophilic until deprotonated. It is preferred for:

-

Storage: Prevents oxidation (N-oxide formation) and absorption of atmospheric CO

(carbamate formation). -

Stoichiometry: Allows for precise weighing of the solid, unlike the volatile liquid base.

-

Aqueous Reactions: Can be used in aqueous media where pH adjustment releases the free base in situ.

Reactivity Flowchart

Caption: Activation of the stable HCl salt into the nucleophilic free base for downstream synthesis.

Synthesis & Interconversion Protocols

Protocol: Free Base to Hydrochloride Salt

Objective: Convert the volatile liquid into a stable solid for storage.

-

Dissolution: Dissolve 10 mmol (0.87 g) of N-Ethylpropan-2-amine (Free Base) in 10 mL of anhydrous diethyl ether or 1,4-dioxane.

-

Note: Perform in a fume hood due to volatility.

-

-

Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of HCl (4M in dioxane or 2M in ether) dropwise with stirring.

-

Precipitation: A white precipitate will form immediately. Stir for 30 minutes to ensure complete conversion.

-

Isolation: Filter the solid under vacuum (Buchner funnel).

-

Washing: Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove excess acid and impurities.

-

Drying: Dry the solid in a vacuum desiccator over P

O-

Expected Yield: >90% White crystalline solid.

-

Protocol: Hydrochloride Salt to Free Base

Objective: Release the active nucleophile for a reaction.

-

Suspension: Suspend the HCl salt in Dichloromethane (DCM).

-

Neutralization: Add an equal volume of 1M NaOH or saturated NaHCO

solution. -

Extraction: Shake vigorously in a separatory funnel. The salt will dissolve, and the free base will partition into the DCM layer.

-

Drying: Collect the organic layer, dry over anhydrous Na

SO -

Usage: Use the DCM solution directly in the next step to avoid handling the volatile neat liquid.

Analytical Characterization

Distinguishing the two forms via NMR is straightforward due to the deshielding effect of the positive charge on the nitrogen in the salt form.

| Nucleus | Free Base Shift ( | HCl Salt Shift ( | Mechanistic Explanation |

| ~2.79 (Multiplet) | ~3.10 - 3.30 (Multiplet) | Protonation of N pulls electron density, deshielding | |

| ~1.0 - 1.5 (Broad, variable) | ~8.0 - 9.0 (Broad singlet) | Ammonium protons are highly deshielded and exchangeable. | |

| ~40 - 45 ppm | ~45 - 50 ppm | Carbon nuclei adjacent to N are deshielded. |

Stability & Safety Handling

-

Free Base:

-

Hazard: Flammable Liquid (Flash Point ~16°C) . Causes severe skin burns and eye damage (Corrosive).

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). It absorbs CO

from air to form carbamates.

-

-

Hydrochloride Salt:

-

Hazard: Irritant. Hygroscopic (absorbs moisture from air).

-

Storage: Store at Room Temperature (RT) in a tightly sealed container with desiccant. Stable for years if kept dry.

-

References

-

PubChem. (2025). Compound Summary: N-ethylpropan-2-amine.[2][3] National Library of Medicine. Retrieved from [Link]

Sources

Stability of N-Ethylpropan-2-amine Hydrochloride Under Standard Conditions

[1]

Executive Summary

N-Ethylpropan-2-amine Hydrochloride (N-Ethylisopropylamine HCl) is a secondary amine salt frequently utilized as a building block in pharmaceutical synthesis and organic catalysis. While the hydrochloride salt form significantly enhances stability compared to its volatile free base (CAS 19961-27-4), it introduces specific vulnerabilities regarding hygroscopicity and solid-state thermodynamics.

This guide provides a comprehensive stability profile, moving beyond basic safety data sheets to explore the physicochemical drivers of degradation. It details the theoretical degradation pathways, establishes a self-validating stability testing protocol based on ICH Q1A (R2) guidelines, and outlines rigorous handling procedures to maintain compound integrity.

Part 1: Chemical Profile & Physicochemical Basis

To understand stability, we must first analyze the structural determinants of the molecule.

Structural Analysis

The molecule consists of a central nitrogen atom bonded to an ethyl group, an isopropyl group, and a proton (in the salt form), counter-balanced by a chloride ion.

| Feature | Stability Implication |

| Secondary Amine | More stable against oxidation than primary amines, but susceptible to N-nitrosation (critical safety risk). |

| Isopropyl Group | Provides steric hindrance, offering slightly higher resistance to nucleophilic attack compared to diethylamine. |

| HCl Salt Form | Protonation of the nitrogen ( |

| Ionic Lattice | High lattice energy generally confers thermal stability up to the melting point, but creates high affinity for atmospheric moisture. |

The Hygroscopicity Challenge

The primary instability vector for N-Ethylpropan-2-amine HCl under "standard conditions" (defined here as 25°C / 60% RH) is moisture uptake .

-

Mechanism: The chloride ion is a hard base with high charge density, forming strong hydrogen bonds with water molecules.

-

Consequence: The salt can transition from a crystalline solid to a deliquescent liquid if the Critical Relative Humidity (CRH) is exceeded. Once in solution, the pH drops, and the protective crystal lattice energy is lost, accelerating other degradation pathways.

Part 2: Degradation Pathways

While the HCl salt is chemically robust, specific environmental stressors can trigger degradation. The following diagram maps the causality of these pathways.

Mechanistic Degradation Map (DOT Visualization)

Figure 1: Mechanistic degradation pathways. Note the critical risk of Nitrosamine formation in the presence of trace nitrites.

Specific Chemical Risks[2]

-

N-Nitrosation (Critical): Secondary amines react with nitrosating agents (nitrites found in water, excipients, or reagents) to form N-nitrosamines.

-

Reaction:

-

Relevance: Even trace ppm levels are strictly regulated by FDA/EMA due to carcinogenicity.

-

-

Oxidation: While slower in salt form, prolonged exposure to air (especially in solution) can lead to N-oxide formation.

-

Physical Caking: Moisture absorption bridges crystal surfaces, causing the powder to harden into a "cake," rendering it difficult to handle in automated weighing systems.

Part 3: Experimental Protocol for Stability Validation

Do not rely solely on literature values. Every batch should undergo a "Stress Testing" protocol to validate its stability profile. This protocol is adapted from ICH Q1A (R2) guidelines but tailored for raw material assessment.

The "Self-Validating" Workflow

Figure 2: Accelerated stability testing workflow for incoming raw material validation.

Detailed Methodology

Phase 1: Baseline Characterization

Before stressing the sample, establish the "Time Zero" (

-

Appearance: Visual inspection (White crystalline powder).

-

Water Content: Karl Fischer (Coulometric). Limit: < 1.0% w/w.

-

Purity: HPLC-UV or GC-FID.

-

Note: Since the molecule has low UV chromophores, GC-FID is often preferred for the free amine, or HPLC with a Charged Aerosol Detector (CAD).

-

Phase 2: Forced Degradation (Stress Testing)

Perform these tests on a 1-gram scale.

| Stressor | Condition | Duration | Purpose |

| Thermal | 60°C (Oven) | 14 Days | Assess thermal lattice stability. |

| Humidity | 25°C / 75% RH (Chamber) | 7 Days | Determine hygroscopicity/deliquescence point. |

| Oxidation | 0.1M HCl + 3% | 24 Hours | Simulate aggressive oxidative environment. |

| Photolytic | 1.2 million lux hours | -- | Check light sensitivity (usually low for simple amines). |

Phase 3: Analytical Evaluation

Compare stressed samples to

-

Hygroscopicity Check: Weigh the humidity sample.[1]

-

Calculation:

-

Threshold: >5% gain indicates "Very Hygroscopic."

-

-

Chemical Purity: Dissolve samples and inject into HPLC/GC. Look for new peaks (Review Relative Retention Times - RRT).

Part 4: Handling & Storage Specifications

Based on the physicochemical profile, the following storage protocols are mandatory to ensure shelf-life integrity.

Storage Environment

-

Temperature: Ambient (15°C – 25°C) is generally acceptable if humidity is controlled.

-

Humidity Control (Critical): Store in a tightly sealed container.

-

Preferred: Desiccator cabinet or heat-sealed aluminum foil bag with silica gel sachets.

-

Avoid: Polyethylene bags (permeable to moisture over time) without secondary containment.

-

-

Atmosphere: Nitrogen blanket is recommended but not strictly required unless the material is in solution.

Handling Precautions

-

PPE: Standard lab coat, gloves, and safety glasses.

-

Ventilation: Handle in a fume hood. While the salt is not volatile, dust inhalation is an irritant, and accidental contact with base can release the volatile, fishy-smelling free amine.

-

Tooling: Use stainless steel or PTFE spatulas. Avoid iron tools if acidic moisture is present to prevent contamination.

Part 5: References

-

International Conference on Harmonisation (ICH). (2003).[2][3] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] European Medicines Agency.[2][3]

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 89568, N-Ethylisopropylamine (Free Base). PubChem.[4]

-

World Health Organization (WHO). (2020). Nitrosamine impurities in pharmaceuticals. WHO Technical Report.

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General reference for amine salt handling).

Sources

- 1. jocpr.com [jocpr.com]

- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Official web site : ICH [ich.org]

- 4. Ethylbis(propan-2-yl)amine hydrochloride | C8H20ClN | CID 10997398 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to N-Ethylpropan-2-amine Derivatives in Pharmacology

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer a blend of synthetic accessibility and diverse pharmacological activity is paramount. The N-Ethylpropan-2-amine (also known as N-ethylisopropylamine) core, a seemingly simple secondary amine, has emerged as a surprisingly versatile building block for the development of a wide array of therapeutic agents. Its derivatives have shown promise in targeting a range of biological systems, from the complexities of the central nervous system to the intricate signaling pathways of cancer and cardiovascular disease.

This technical guide provides an in-depth literature review of N-Ethylpropan-2-amine derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the medicinal chemistry, structure-activity relationships (SAR), and pharmacological profiles of these compounds. Beyond a mere recitation of facts, this guide aims to provide a causal understanding of experimental design and the logic behind the synthetic and evaluative strategies employed in this burgeoning field of study.

I. The N-Ethylpropan-2-amine Core: A Foundation for Diversity

The N-Ethylpropan-2-amine scaffold, with its ethyl and isopropyl groups attached to a central nitrogen atom, presents a unique combination of steric bulk and lipophilicity. This seemingly simple arrangement allows for a multitude of synthetic modifications, each capable of profoundly influencing the molecule's interaction with biological targets. The secondary amine itself serves as a critical handle for derivatization, enabling the introduction of a wide range of functional groups and pharmacophores.[1][2]

The parent compound, N-Ethylpropan-2-amine, is a colorless liquid with a characteristic amine odor.[3] Its primary utility in pharmacology lies not in its own biological activity, but in its role as a versatile starting material for the synthesis of more complex and potent molecules.[1]

II. Synthetic Strategies: Building Complexity from a Simple Core

The synthesis of N-Ethylpropan-2-amine derivatives typically involves standard organic chemistry transformations targeting the secondary amine. The choice of synthetic route is often dictated by the desired final structure and the availability of starting materials.

A. Reductive Amination: A Workhorse Reaction

Reductive amination is a cornerstone technique for the N-alkylation of amines and is frequently employed in the synthesis of N-Ethylpropan-2-amine derivatives. This two-step, one-pot process involves the reaction of an aldehyde or ketone with the secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Experimental Protocol: General Reductive Amination of N-Ethylpropan-2-amine

Objective: To synthesize an N-substituted N-Ethylpropan-2-amine derivative via reductive amination.

Materials:

-

N-Ethylpropan-2-amine

-

Aldehyde or Ketone (e.g., benzaldehyde)

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of N-Ethylpropan-2-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM at room temperature, add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added.

-

Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry.

Causality and Self-Validation: The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the iminium ion in the presence of the carbonyl starting material. The reaction is self-validating in that the disappearance of the starting materials and the appearance of a new, more non-polar spot on TLC (or a product with the expected mass in LC-MS) confirms the progress of the reaction. The final characterization by NMR and mass spectrometry provides definitive structural proof.

B. N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is another common method for derivatizing N-Ethylpropan-2-amine. This reaction proceeds via an SN2 mechanism and typically requires a base to neutralize the hydrogen halide byproduct.

Experimental Protocol: N-Alkylation of N-Ethylpropan-2-amine with an Alkyl Halide

Objective: To synthesize an N-substituted N-Ethylpropan-2-amine derivative via N-alkylation.

Materials:

-

N-Ethylpropan-2-amine

-

Alkyl halide (e.g., benzyl bromide)

-

Base (e.g., potassium carbonate, triethylamine)

-

Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))

-

Diatomaceous earth (Celite®)

-

Standard workup and purification reagents as in the reductive amination protocol.

Procedure:

-

To a solution of N-Ethylpropan-2-amine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and the alkyl halide (1.2 eq).

-

Heat the reaction mixture to reflux (or an appropriate temperature for the specific alkyl halide) and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup as described in the reductive amination protocol.

-

Purify the crude product by flash column chromatography.

-

Characterize the purified product by NMR and mass spectrometry.

Causality and Self-Validation: The choice of a non-nucleophilic base like potassium carbonate is important to avoid competing reactions. The progress of the reaction is monitored by the consumption of the starting amine and the formation of a new product. The final purification and characterization steps ensure the identity and purity of the desired N-alkylated derivative.

III. Pharmacological Applications and Structure-Activity Relationships

The true value of the N-Ethylpropan-2-amine scaffold lies in the diverse pharmacological activities exhibited by its derivatives. By strategically modifying the core structure, researchers have been able to develop compounds with activity in several key therapeutic areas.

A. Central Nervous System (CNS) Activity

Many N-Ethylpropan-2-amine derivatives have been investigated for their effects on the central nervous system, particularly as modulators of monoamine neurotransmitter systems.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease.[4]

Studies on phenethylamine derivatives have shown that N-alkylation can influence MAO inhibitory potency. While N-methylation of some phenethylamines reduces MAO inhibitory activity, further enlargement of the N-alkyl substituent to ethyl or propyl can lead to a further decrease in potency.[5] However, specific structural features in the rest of the molecule can compensate for this. For instance, certain 5-(2-aminoethyl)-2,3-dihydroindole derivatives with N-ethyl substitutions have been found to be potent and selective MAO-A inhibitors.[6]

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are prominent targets for drugs treating Parkinson's disease, schizophrenia, and other neurological disorders. The N-alkyl substitution on dopamine-like molecules plays a critical role in their affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, etc.).

Structure-activity relationship studies on 2-aminotetralin derivatives, which are dopamine receptor agonists, have revealed that an n-propyl group on the nitrogen is optimal for activity, with N-ethyl substitution being slightly less active.[7] This suggests that the size and shape of the N-alkyl substituent are crucial for fitting into the receptor's binding pocket.[7] Further studies on N,N-dialkyl derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine have shown that nitrogen substitution enhances both affinity and selectivity for the D2 receptor, with these compounds acting as potent D2 agonists.[8]

Signaling Pathway: Dopamine D2 Receptor Activation

The following diagram illustrates the canonical signaling pathway following the activation of the D2 dopamine receptor, a Gi/o-coupled GPCR.

Caption: D2 dopamine receptor signaling pathway.

Serotonin (5-HT) receptors are another major class of GPCRs involved in mood, cognition, and various physiological processes. N-alkylation of phenethylamines has been shown to significantly impact their affinity and selectivity for serotonin receptor subtypes. For example, N-benzyl substitution on phenethylamines can increase affinity for the 5-HT2A receptor by up to 300-fold compared to simple N-alkyl homologs.[9] While direct studies on N-ethylpropan-2-amine derivatives targeting serotonin receptors are less common, the principles of N-alkylation influencing receptor interaction are likely to apply.

B. Cardiovascular Effects

Derivatives of N-Ethylpropan-2-amine have also been investigated for their effects on the cardiovascular system.

Studies on N-ethyl-1,2-diphenylethanolamines have demonstrated dose-dependent decreases in arterial blood pressure and heart rate in rats.[6] The mechanism of action for these cardiovascular depressant effects appears to involve the blockade of calcium channels and, in some cases, the activation of cyclic guanylyl cyclase or the release of nitric oxide, leading to vasodilation.[6][10] These findings suggest the potential for developing antihypertensive and antiarrhythmic agents based on this scaffold.

5-(N-ethyl-N-isopropyl)amiloride (EIPA), a derivative of the diuretic amiloride that incorporates the N-ethylisopropylamine moiety, has been shown to have cardioprotective effects. In isolated rabbit hearts, EIPA significantly reduced myocardial infarction size during ischemia.[11] This effect is attributed to the inhibition of the Na+/H+ exchanger, which reduces intracellular sodium and calcium overload during ischemic events.[4][11]

Experimental Workflow: Evaluation of Cardiovascular Effects in Rats

The following diagram outlines a typical in vivo workflow for assessing the cardiovascular effects of a novel N-Ethylpropan-2-amine derivative.

Caption: In vivo cardiovascular assessment workflow.

C. Anticancer Activity

The N-Ethylpropan-2-amine scaffold has also been incorporated into molecules with potential anticancer activity.

Several studies have synthesized and evaluated derivatives containing the N-alkylamine moiety for their cytotoxic effects against various cancer cell lines. For example, ethyl-2-amino-pyrrole-3-carboxylates have demonstrated potent cytotoxic activities against multiple soft tissue cancer cell lines.[12] The mechanism of action for these compounds involves the inhibition of tubulin polymerization, leading to a G2/M cell-cycle arrest and subsequent apoptosis.[12]

Novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have also been synthesized and tested against various cancer cell lines, showing a broad spectrum of activity.[13] In some cases, the introduction of N-alkylamine side chains to existing anticancer agents has been explored as a strategy to improve their pharmacological properties.

Table 1: Anticancer Activity of Selected N-Alkylamine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20, EAPC-24) | SK-LMS-1 (leiomyosarcoma), RD (rhabdomyosarcoma), GIST-T1 (gastrointestinal stromal tumor), A-673 (Ewing's sarcoma), U-2 OS (osteosarcoma) | Varies by cell line | Inhibition of tubulin polymerization, G2/M arrest, apoptosis | [12] |

| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Compound 6k) | PC-3 (prostate), HeLa (cervical), HCT-116 (colorectal), MCF-7 (breast) | 12.17, 9.46, 10.88, 6.93, respectively | Inhibition of HDAC-6 | [13] |

IV. Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The N-Ethylpropan-2-amine moiety can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

The lipophilicity imparted by the ethyl and isopropyl groups can enhance membrane permeability and absorption. However, the secondary amine is susceptible to metabolism, primarily through oxidation by cytochrome P450 enzymes and N-dealkylation.[14] The specific metabolic pathways will depend on the overall structure of the derivative.

For instance, a study on the metabolism of N-ethyl-N-propyltryptamine, a structurally related compound, revealed that in vitro metabolism primarily involved N-dealkylation and alkyl and aryl hydroxylation.[15] In vivo, the metabolic profile shifted towards increased hydroxylation of the indole ring.[15] Understanding these metabolic pathways is crucial for identifying potential drug-drug interactions and for designing compounds with improved metabolic stability.

V. Future Directions and Conclusion

The N-Ethylpropan-2-amine scaffold has proven to be a fruitful starting point for the development of a diverse range of pharmacologically active compounds. The existing literature clearly demonstrates the potential of these derivatives in the fields of neuropharmacology, cardiovascular medicine, and oncology.

Future research in this area should focus on several key aspects:

-

Systematic SAR studies: A more comprehensive and systematic exploration of the chemical space around the N-Ethylpropan-2-amine core is warranted. This will enable a more refined understanding of the structural requirements for activity at various targets.

-

Elucidation of signaling pathways: For derivatives showing promising activity, a deeper investigation into their downstream signaling effects is necessary to fully characterize their mechanisms of action.

-

Pharmacokinetic optimization: A greater emphasis on optimizing the ADME properties of lead compounds will be crucial for translating in vitro activity into in vivo efficacy.

-

Exploration of new therapeutic areas: The versatility of this scaffold suggests that its derivatives may have utility in other disease areas not yet extensively explored.

VI. References

-

N-Alkylated 2-aminotetralins: central dopamine-receptor stimulating activity. Journal of Medicinal Chemistry. [Link]

-

Studies on the cardiovascular depressant effects of N-ethyl- and N-benzyl-1,2-diphenylethanolamines in the rat: elucidation of the mechanisms of action. Pharmacology. [Link]

-

Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs. [Link]

-

The mechanism of protection from 5 (N-ethyl-N-isopropyl)amiloride differs from that of ischemic preconditioning in rabbit heart. Journal of Molecular and Cellular Cardiology. [Link]

-

Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry. [Link]

-

Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Journal of Medicinal Chemistry. [Link]

-

Synthesis and vasodilating properties of N-alkylamide derivatives of 4-amino-3-furoxancarboxylic acid and related azo derivatives. Il Farmaco. [Link]

-

Use of substituted isopropylaminopropanols for inducing inotropic effects of the human heart. Google Patents.

-

Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. International Journal of Molecular Sciences. [Link]

-

Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules. [Link]

-

Imidazoles as Serotonin Receptor Modulators for Treatment of Depression. Pharmaceuticals. [Link]

-

Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Preprints.org. [Link]

-

Structure-activity relationship. Bionity. [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. ResearchGate. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Affordable Price N-Ethyl Isopropylamine, Medicine Grade Liquid for Pharmaceutical Industry. Tradeindia. [Link]

-

Ethylisopropylamiloride Diminishes Changes in Intracellular Na, Ca and pH in Ischemic Newborn Myocardium. Journal of Molecular and Cellular Cardiology. [Link]

-

N-substituted phenylalkylamines and their use as therapeutic agents. Google Patents.

-

N-ethylpropan-2-amine. Stenutz. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

-

Chemical Tagging of N-Alkylamine-Containing Natural Products and Pharmaceuticals through C(sp3)–H Functionalization. ChemRxiv. [Link]

-

Molecular basis for high affinity agonist binding in GPCRs. Proceedings of the National Academy of Sciences. [Link]

-

Studies on the In Vitro and In Vivo Metabolic Fate of the New Psychoactive Substance N-Ethyl-N-Propyltryptamine for Analytical Purposes. Journal of Analytical Toxicology. [Link]

-

Ethyl-propylamine prodn. used in agrochemicals prodn. - by reacting ethylamine with propionaldehyde in water-immiscible diluent, and catalytic hydrogenation of imine prod. Google Patents.

-

Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. ResearchGate. [Link]

-

Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. ResearchGate. [Link]

-

Derivatives of galantamine as pro-drugs for the treatment of human brain diseases. Google Patents.

-

Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides. Molecules. [Link]

-

Biopharmaceutics and Pharmacokinetics. IntechOpen. [Link]

-

Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. [Link]

-

Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. MDPI. [Link]

-

In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat. Cancer Research. [Link]

-

Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

-

Biopharmaceutics and Pharmacokinetics. IntechOpen. [Link]

-

Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. MDPI. [Link]

-

Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. International Journal of Molecular Sciences. [Link]

-

What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands?. Journal of Medicinal Chemistry. [Link]

-

MDMA. Wikipedia. [Link]

-

N-dimethylisopropyl propranolol. Effects on myocardial oxygen demands. The Journal of Clinical Investigation. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]